molecular formula C5H7BO2S B065238 3-Methylthiophene-2-boronic acid CAS No. 177735-09-0

3-Methylthiophene-2-boronic acid

Cat. No. B065238
Key on ui cas rn: 177735-09-0
M. Wt: 141.99 g/mol
InChI Key: MOOOGTOEKZWEJA-UHFFFAOYSA-N
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Patent
US08609708B2

Procedure details

2-Bromo-3-methylthiophene was treated with n-BuLi (1.6 M in hexanes, 38.8 mL, 62.1 mmol), triisopropyl borate (15.1 mL, 65.4 mmol) and HCl(aq) (2.7 N, 52.5 mL) as for 1 to give the title compound 5 (7.2 g, 93% yield) as a brown solid: 1H NMR (CD3OD) δ 7.27 (d, J=5.5 Hz, 1H), 6.80 (d, J=5.5 Hz, 1H), 2.16 (s, 3H). This material was used directly in Suzuki cross coupling reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
38.8 mL
Type
reactant
Reaction Step One
Quantity
15.1 mL
Type
reactant
Reaction Step One
Name
Quantity
52.5 mL
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7].[Li]CCCC.[B:13](OC(C)C)([O:18]C(C)C)[O:14]C(C)C.Cl>>[B:13]([OH:18])([OH:14])[C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH3:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1SC=CC1C
Name
Quantity
38.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
15.1 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
52.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
B(C1=C(C=CS1)C)(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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